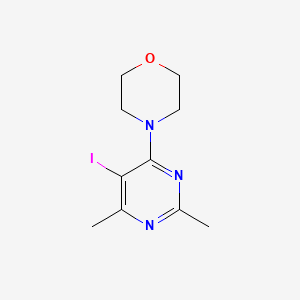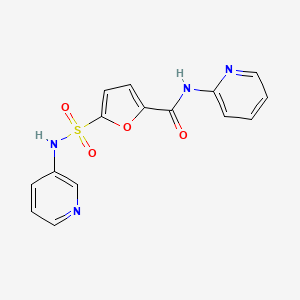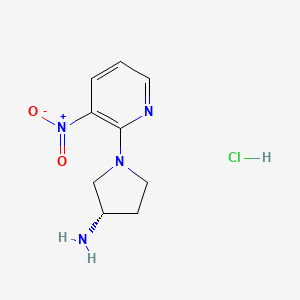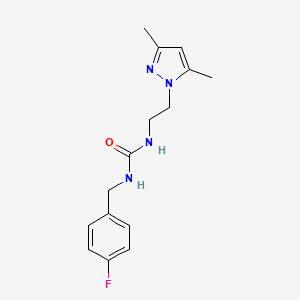
4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)morpholine” is a chemical compound with the molecular formula C10H14IN3O . It has a molecular weight of 319.14 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14IN3O . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Pharmacophore Applications
- PI3K and PIKKs Inhibition : Morpholine derivatives, specifically 4-(Pyrimidin-4-yl)morpholines, have been identified as privileged pharmacophores for the inhibition of PI3K and PIKKs. The morpholine oxygen plays a crucial role in forming key hydrogen bonding interactions and conferring selectivity over a broader kinome (Hobbs et al., 2019).
Anti-Inflammatory and Analgesic Applications
Anti-Inflammatory and Analgesic Agents : Various derivatives of 4-(Pyrimidin-4-yl)morpholine have been synthesized and identified as effective anti-inflammatory and analgesic agents. These compounds have been shown to inhibit tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Cyclooxygenase Inhibitors : Morpholine derivatives have been used in the synthesis of novel compounds which have shown high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
- Antimicrobial Agents : Some novel derivatives of 4-(Pyrimidin-4-yl)morpholine have shown promising antimicrobial activities against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Neurological Disorder Treatment
- Parkinson's Disease Treatment : Morpholine derivatives have been developed as selective adenosine hA2A receptor antagonists for treating Parkinson's disease (Zhang et al., 2008).
Chemical Synthesis and Structural Studies
Chemical Synthesis : Morpholine-based pyrimidines have been synthesized for various applications, including as intermediates in the synthesis of other chemical compounds (Clark & Smith, 1972).
Structural Analysis : The study of hydrogen-bonded sheet structures in morpholine-based pyrimidines has provided insights into electronic polarization and molecular interactions (Orozco et al., 2008).
Antitumor Evaluation : New morpholine-based heterocycles have been synthesized and evaluated for their antitumor activity, showing promising results against certain cancer cell lines (Muhammad et al., 2017).
Safety and Hazards
According to the safety data sheet, this compound is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to not eat, drink or smoke when using this product . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
4-(5-iodo-2,6-dimethylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O/c1-7-9(11)10(13-8(2)12-7)14-3-5-15-6-4-14/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHPHRMYGUDLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCOCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985952.png)
![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)
![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)

![2-(2-Ethoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985958.png)

![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)
![1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2985969.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2985972.png)
![(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2985974.png)
